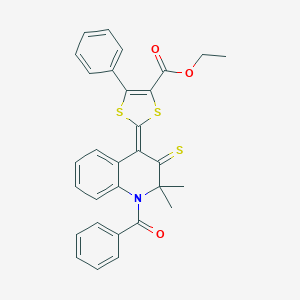![molecular formula C25H23BrN4 B402988 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline CAS No. 330676-78-3](/img/structure/B402988.png)
6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-substituted chiral piperazines was achieved via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . The key step includes an aza-Michael addition between the diamine and the in situ generated sulfonium salt .Molecular Structure Analysis
The molecular structure of “6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline” can be determined using various spectroscopic techniques. For a similar compound, the structure was assigned by High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) experiments .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not mentioned in the search results, related compounds have been involved in reactions such as protodeboronation of pinacol boronic esters .科学的研究の応用
Synthesis and Pharmacological Activities
Synthesis of 6-Bromo Quinazolinone Derivatives The synthesis of various 6-bromo quinazolinone derivatives, including 6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline, has been researched for their significant pharmacological importance. These compounds have shown promising pharmacological activities, such as anti-inflammatory, analgesic, and anti-bacterial effects. The synthesized compounds have been systematically characterized using analytical and spectral data, ensuring their purity and structural accuracy. Furthermore, these compounds have undergone screening to validate their pharmacological efficacy, comparing favorably with standard drugs in terms of their anti-bacterial, anti-inflammatory, and analgesic activities (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Antimicrobial Activities of Novel Derivatives The antimicrobial potential of novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has been investigated. The chemical structures of these derivatives were meticulously confirmed through various spectral analyses, and their in vitro antibacterial and antifungal activities were evaluated against multiple bacterial species and fungal strains. This study highlights the potential of these compounds as effective antimicrobial agents, showcasing their ability to combat antibiotic-resistant bacterial strains and fungal infections (Babu, Srinivasulu, & Kotakadi, 2015).
Molecular Studies and Ligand-Mediated Coordination Chemistry
Luminescent Properties and Photo-Induced Electron Transfer Research into the luminescent properties and photo-induced electron transfer of naphthalimides with piperazine substituents has provided insights into their potential applications in various scientific fields. The study of model compounds like 2-methyl-6-(4-methyl-piperazin-1-yl)-benzo[de]isoquinoline-1,3-dione and its derivatives has revealed their characteristic fluorescence quantum yields and the influence of pH on their luminescence properties. This research opens up possibilities for the use of these compounds as pH probes and in studying electron transfer processes (Gan, Chen, Chang, & Tian, 2003).
Role in Coordination Chemistry of Copper (II) The role of N,N,O-donor Schiff-base ligands in the unique coordination chemistry of Copper (II) has been explored. By designing specific ligands and forming complexes with Copper (II) ions, researchers have been able to study the influence of various factors on bromination, magnetic properties, and nuclearity. This research provides valuable insights into the complex interactions in coordination chemistry, potentially paving the way for advancements in material sciences and catalysis (Majumder et al., 2016).
将来の方向性
The future directions for research on “6-Bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline” could involve further exploration of its potential biological activity, given that compounds with a piperazine moiety are found in a variety of biologically active compounds . Additionally, further studies could explore its synthesis and chemical reactions.
作用機序
Target of Action
Similar compounds have been evaluated for their inhibitory activity against egfr and her2 . These proteins play crucial roles in cell signaling pathways that regulate cell growth and survival.
Mode of Action
Based on its structural similarity to other quinazoline derivatives, it may interact with its targets (like egfr and her2) and inhibit their activity . This inhibition could lead to changes in the cell signaling pathways, potentially leading to the suppression of cell growth and proliferation.
特性
IUPAC Name |
6-bromo-2-[4-(2-methylphenyl)piperazin-1-yl]-4-phenylquinazoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN4/c1-18-7-5-6-10-23(18)29-13-15-30(16-14-29)25-27-22-12-11-20(26)17-21(22)24(28-25)19-8-3-2-4-9-19/h2-12,17H,13-16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWDGCBHEAMLCLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=NC4=C(C=C(C=C4)Br)C(=N3)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,4-dichlorophenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402910.png)
![2-(3,4-dichlorophenyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B402912.png)
![4-(morpholin-4-yl)-6-[(2E)-2-(naphthalen-2-ylmethylidene)hydrazinyl]-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B402913.png)
![4-(Benzyloxy)-3-ethoxybenzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402914.png)

![2,4-Dimethylbenzaldehyde [4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402916.png)
![3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde [4-anilino-6-(1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B402918.png)
![3-{4-nitrophenyl}-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2,4-dichlorophenyl)hydrazone]](/img/structure/B402919.png)


![ethyl 4-{2-[5-oxo-3-phenyl-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoate](/img/structure/B402926.png)
![5-[3-(2-Chloro-benzyloxy)-benzylidene]-2-thioxo-thiazolidin-4-one](/img/structure/B402927.png)